Cas no 1547072-03-6 (3-cyclopentyl-2-methylpropanenitrile)

3-Cyclopentyl-2-methylpropanenitrile is a nitrile-based organic compound characterized by its cyclopentyl and methyl substituents, which impart unique steric and electronic properties. This intermediate is valuable in synthetic organic chemistry, particularly for the preparation of cyclopentyl-containing derivatives, such as carboxylic acids, amines, or heterocycles, via nitrile hydrolysis or reduction. Its structure offers controlled reactivity for selective transformations, making it useful in pharmaceutical and agrochemical research. The compound's stability under standard conditions ensures ease of handling and storage. Its defined purity and consistent performance make it a reliable building block for complex molecule synthesis, supporting applications in medicinal chemistry and material science.
3-cyclopentyl-2-methylpropanenitrile structure
1547072-03-6 structure
Product name:3-cyclopentyl-2-methylpropanenitrile
CAS No:1547072-03-6
MF:C9H15N
MW:137.222102403641
CID:5951045
PubChem ID:83845379

3-cyclopentyl-2-methylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopentyl-2-methylpropanenitrile
    • 1547072-03-6
    • EN300-1850901
    • SCHEMBL13567828
    • Inchi: 1S/C9H15N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-6H2,1H3
    • InChI Key: QKHGEXRJHZNHNC-UHFFFAOYSA-N
    • SMILES: N#CC(C)CC1CCCC1

Computed Properties

  • Exact Mass: 137.120449483g/mol
  • Monoisotopic Mass: 137.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 3

3-cyclopentyl-2-methylpropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850901-0.25g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
0.25g
$708.0 2023-09-19
Enamine
EN300-1850901-1.0g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
1g
$943.0 2023-06-03
Enamine
EN300-1850901-10.0g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
10g
$4052.0 2023-06-03
Enamine
EN300-1850901-1g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
1g
$770.0 2023-09-19
Enamine
EN300-1850901-0.05g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
0.05g
$647.0 2023-09-19
Enamine
EN300-1850901-5.0g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
5g
$2732.0 2023-06-03
Enamine
EN300-1850901-5g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
5g
$2235.0 2023-09-19
Enamine
EN300-1850901-0.1g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
0.1g
$678.0 2023-09-19
Enamine
EN300-1850901-2.5g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
2.5g
$1509.0 2023-09-19
Enamine
EN300-1850901-0.5g
3-cyclopentyl-2-methylpropanenitrile
1547072-03-6
0.5g
$739.0 2023-09-19

Additional information on 3-cyclopentyl-2-methylpropanenitrile

Research Briefing on 3-cyclopentyl-2-methylpropanenitrile (CAS: 1547072-03-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

The compound 3-cyclopentyl-2-methylpropanenitrile (CAS: 1547072-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This briefing synthesizes the latest findings regarding this nitrile derivative, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-cyclopentyl-2-methylpropanenitrile serves as a key precursor in the synthesis of novel γ-secretase modulators for Alzheimer's disease therapy. The compound's cyclopentyl moiety was found to enhance blood-brain barrier permeability, while the nitrile group contributed to selective target engagement. Computational docking studies revealed favorable interactions with the γ-secretase active site, suggesting its potential as a scaffold for CNS-targeted drug development.

Recent advancements in synthetic methodologies have improved the production efficiency of 3-cyclopentyl-2-methylpropanenitrile. A 2024 Nature Protocols publication detailed a continuous-flow synthesis approach that achieved 92% yield with excellent enantioselectivity (98% ee) using chiral phase-transfer catalysis. This breakthrough addresses previous challenges in large-scale production and stereochemical control, making the compound more accessible for pharmaceutical applications.

Emerging research has explored the compound's role in cancer therapeutics. A preclinical study in Molecular Cancer Therapeutics (2024) demonstrated that derivatives of 3-cyclopentyl-2-methylpropanenitrile exhibit potent inhibitory activity against histone deacetylase 6 (HDAC6), with IC50 values in the low nanomolar range. The lead compound from this series showed promising antitumor activity in multiple myeloma xenograft models, with minimal off-target effects compared to existing HDAC inhibitors.

The safety profile of 3-cyclopentyl-2-methylpropanenitrile has been systematically evaluated in recent toxicological studies. Research published in Chemical Research in Toxicology (2023) reported favorable in vitro and in vivo safety parameters, including low cytotoxicity (CC50 > 100 μM in HepG2 cells) and no observed genotoxicity in Ames tests. These findings support its potential as a pharmaceutical intermediate, though further ADME studies are warranted.

Future research directions for 3-cyclopentyl-2-methylpropanenitrile include exploration of its applications in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for neurological and oncological indications. The compound's versatility and improved synthetic accessibility position it as an important tool in modern drug discovery efforts.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司